Dehydrogriseofulvin
Overview
Description
Dehydrogriseofulvin is a derivative of griseofulvin , which is an antifungal polyketide metabolite produced mainly by ascomycetes . Griseofulvin has been used in treating dermatophyte infections and has gained increasing interest for multifunctional applications due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication .
Synthesis Analysis
Griseofulvin is a polyketide derived from acetyl and malonyl CoA precursor molecules to form dehydrogriseofulvin . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation . The biosynthesis of griseofulvin illustrates the involvement of electrophilic aromatic substitution and oxidative coupling in the transformation of a poly-β-ketomethylene chain into a functionally and skeletally complex acetogenin .Molecular Structure Analysis
The molecular formula of Dehydrogriseofulvin is C17H15ClO6 . It is derived from griseofulvin, which is a polyketide derived from acetyl and malonyl CoA precursor molecules .Chemical Reactions Analysis
The biosynthesis of griseofulvin involves electrophilic aromatic substitution and oxidative coupling in the transformation of a poly-β-ketomethylene chain into a functionally and skeletally complex acetogenin . A ferricyanide-induced oxidative coupling of griseophenone A to dehydrogriseofulvin was exploited in a biomimetic total synthesis of racemic griseofulvin .Physical And Chemical Properties Analysis
Dehydrogriseofulvin has a molecular weight of 350.75000, a density of 1.41g/cm3, and a boiling point of 578.8ºC at 760mmHg .Scientific Research Applications
Chemical Transformations and Mechanisms
- Ring Opening and Epimerisation Studies : A study by Kyburz, Würsch, and Brossi (1962) investigated the conversion of (−)-Dehydrogriseofulvin to diphenylether derivatives through the action of base or acid, exploring the mechanism of the basic ring opening reaction using 14C labelled methanol (Kyburz, Würsch, & Brossi, 1962).
Stereochemistry and Enzymatic Transformations
- Stereochemistry of Hydrogenation : Oda and Sato (1985) prepared a cell-free system from Streptomyces cinereocrocatus that transforms (-)-dehydrogriseofulvin to (+)-griseofulvin, analyzing the stereochemistry of hydrogenation via 400 MHz proton nuclear magnetic resonance (Oda & Sato, 1985).
- Microbial Transformation Studies : Sato et al. (1981) explored the stereochemical course of microbial transformation of dehydrogriseofulvin by various Streptomyces species, using nuclear magnetic resonance spectroscopy (Sato, Oda, & Saitǒ, 1981).
Biosynthesis and Natural Product Studies
- Biosynthesis and Microbial Transformation : In 1995, Sato conducted a study on the biosynthesis of griseofulvin and microbial transformation of dehydrogriseofulvin derivatives, providing insights from 2H-NMR spectroscopy (Sato, 1995).
- Mass Spectrometry Mapping : Sica et al. (2016) employed mass spectrometry mapping to study the biosynthesis of griseofulvin in situ in a fungal culture of Xylariaceae family, analyzing its unique characteristics and interactions with competing species (Sica et al., 2016).
Pharmaceutical Formulations and Applications
- Solid Dispersion Studies : Cutrignelli et al. (2011) investigated the characteristics affecting the dissolution efficiency of Griseofulvin containing blends, using partial least squares regression analysis to correlate various parameters with dissolution efficiency (Cutrignelli et al., 2011).
- Taste Masking Applications : Juluri et al. (2016) explored the potential of Kleptose Linecaps DE17 in masking the taste of griseofulvin using hot melt extrusion, focusing on the processability and sensory evaluation (Juluri et al., 2016).
Safety And Hazards
Future Directions
Griseofulvin and its derivatives, including Dehydrogriseofulvin, have gained increasing interest for multifunctional applications due to their potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .
properties
IUPAC Name |
(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLYVROQSJYFAZ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957141 | |
Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrogriseofulvin | |
CAS RN |
3573-90-8 | |
Record name | (-)-Dehydrogriseofulvin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrogriseofulvin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-DEHYDROGRISEOFULVIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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